![molecular formula C10H11N3O3 B2537587 Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate CAS No. 861209-56-5](/img/structure/B2537587.png)

Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

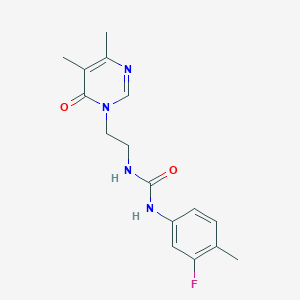

“Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate” is a chemical compound with the CAS Number: 861209-56-5 . It has a molecular weight of 221.22 and its IUPAC name is methyl (7-hydroxy-2-methylpyrazolo [1,5-a]pyrimidin-5-yl)acetate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3O3/c1-6-3-8-11-7 (5-10 (15)16-2)4-9 (14)13 (8)12-6/h3-4,14H,5H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.科学的研究の応用

Synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Derivatives : Researchers have synthesized a series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which are derived from ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates. These compounds have potential as benzodiazepine receptor ligands (Bruni et al., 1994).

Large-Scale Synthesis of Pyrimidin-2-yl Acetate : Another research focused on the efficient synthesis of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and alkyl 2-(5-hydroxypyrimidin-2-yl)acetate. The methodology developed provides an efficient route for synthesizing these compounds, which are core structures in various heterocyclic analogues (Morgentin et al., 2009).

Development of 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives for Tumor Imaging : Researchers have developed 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with PET (Positron Emission Tomography). These derivatives show potential for improved tumor imaging due to their kinetic differences in tumor uptake (Xu et al., 2012).

Antifungal Properties of Pyrazolo[1,5-a]pyrimidines : A study synthesized various 7-alkylaminopyrazolo[1,5-alpha]pyrimidines and evaluated their antifungal properties. They demonstrated that these compounds inhibit Trichophyton mentagrophytes, highlighting their potential as antifungal agents (Novinson et al., 1977).

Antitumor and Antimicrobial Activities of Pyrazoles : Enaminones were used to synthesize various bipyrazoles and pyrazolylisoxazoles, showing potential antitumor and antimicrobial activities. This research indicates the versatility of pyrazole derivatives in pharmaceutical applications (Riyadh, 2011).

Synthesis of New Pyrazolo[1,5-a]pyrimidines : Researchers conducted a one-step reaction leading to new pyrazolo[1,5-a]pyrimidines by condensing 5(3)-amino-3(5)-arylpyrazoles with 4-hydroxy-6-methylpyran-2-one. These compounds may have applications in medicinal chemistry (Bassoude et al., 2011).

Antioxidant Activity of Cu(II) Coordination Complexes : A study on Cu(II) coordination complexes derived from 1,2,4-triazolo[1,5-a]pyrimidine demonstrated significant antioxidant properties. Such complexes could be relevant in developing new antioxidant agents (Chkirate et al., 2020).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been found to inhibit certain enzymes , suggesting that this compound may also act on specific enzymes or receptors in the body.

Mode of Action

It’s common for such compounds to interact with their targets by binding to active sites, thereby modulating the activity of the target .

Biochemical Pathways

Similar compounds have been shown to affect signaling pathways within the innate immune system .

Result of Action

Similar compounds have shown significant inhibitory activity , suggesting that this compound may also have inhibitory effects on its targets.

特性

IUPAC Name |

methyl 2-(2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-6-3-8-11-7(5-10(15)16-2)4-9(14)13(8)12-6/h3-4,12H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTIJATMPGNBFGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CC(=O)N2N1)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide](/img/structure/B2537504.png)

![Methyl 2-((4-fluorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2537515.png)

![5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2537517.png)

![8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2537519.png)

![(2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B2537521.png)